molecular formula C7H15BrOSi B14274070 [(3-Bromobut-1-en-2-yl)oxy](trimethyl)silane CAS No. 127383-43-1

[(3-Bromobut-1-en-2-yl)oxy](trimethyl)silane

Cat. No.: B14274070
CAS No.: 127383-43-1
M. Wt: 223.18 g/mol
InChI Key: LQQNFHQCDWDRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a brominated butenyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobut-1-en-2-yl)oxysilane typically involves the reaction of 3-bromobut-1-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified. The general reaction scheme is as follows:

3-Bromobut-1-en-2-ol+Trimethylsilyl chloride(3-Bromobut-1-en-2-yl)oxysilane\text{3-Bromobut-1-en-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(3-Bromobut-1-en-2-yl)oxysilane} 3-Bromobut-1-en-2-ol+Trimethylsilyl chloride→(3-Bromobut-1-en-2-yl)oxysilane

Industrial Production Methods

Industrial production of (3-Bromobut-1-en-2-yl)oxysilane may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobut-1-en-2-yl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of butenyl silanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of butenyl silanes.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromobut-1-en-2-yl)oxysilane is used as a versatile building block for the introduction of silyl-protected butenyl groups. It is also employed in the synthesis of complex molecules through cross-coupling reactions and other transformations.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including antiviral and anticancer properties. The silyl group can enhance the stability and bioavailability of pharmacologically active molecules.

Industry

In the materials science industry, (3-Bromobut-1-en-2-yl)oxysilane is used in the production of silicon-based polymers and resins. Its unique reactivity allows for the modification of surfaces and the creation of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (3-Bromobut-1-en-2-yl)oxysilane in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or elimination reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorobut-1-en-2-yl)oxysilane
  • (3-Iodobut-1-en-2-yl)oxysilane
  • (3-Fluorobut-1-en-2-yl)oxysilane

Uniqueness

(3-Bromobut-1-en-2-yl)oxysilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making this compound particularly useful in selective substitution reactions. Additionally, the trimethylsilyl group offers protection and enhances the compound’s utility in various synthetic applications.

Properties

CAS No.

127383-43-1

Molecular Formula

C7H15BrOSi

Molecular Weight

223.18 g/mol

IUPAC Name

3-bromobut-1-en-2-yloxy(trimethyl)silane

InChI

InChI=1S/C7H15BrOSi/c1-6(8)7(2)9-10(3,4)5/h6H,2H2,1,3-5H3

InChI Key

LQQNFHQCDWDRQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)O[Si](C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.